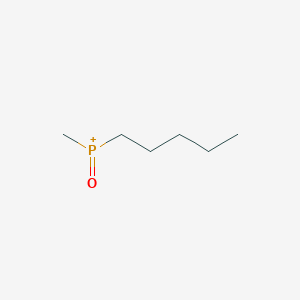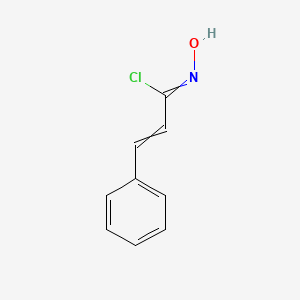![molecular formula C13H6Br2O2 B14317386 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 109410-75-5](/img/structure/B14317386.png)
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a polycyclic aromatic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]naphthalene core with two bromine atoms and a dione functional group. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene using molecular bromine under irradiation conditions. This process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a projector lamp at low temperatures (below 10°C). The resulting tetrabromide intermediate is then subjected to dehydrobromination to yield the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dione functional group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization and Aromatization: The compound can undergo cyclization and aromatization reactions, forming polycyclic aromatic hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with typical conditions including controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacophore in drug design, is ongoing.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with molecular targets through its bromine atoms and dione functional group. These interactions can lead to various chemical transformations, including nucleophilic substitution and redox reactions. The compound’s ability to undergo cyclization and aromatization also plays a role in its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
1H-cyclopenta[b]naphthalene: A related compound with a similar core structure but lacking the bromine atoms and dione functional group.
3H-cyclopenta[a]naphthalene: Another polycyclic aromatic hydrocarbon with a different arrangement of the cyclopenta ring.
Indene-based bicyclic isomers: Compounds such as (E)-5-(but-1-en-3-yn-1-yl)-1H-indene and (E)-6-(but-1-en-3-yn-1-yl)-1H-indene, which share structural similarities.
Uniqueness
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its significance.
Properties
CAS No. |
109410-75-5 |
|---|---|
Molecular Formula |
C13H6Br2O2 |
Molecular Weight |
353.99 g/mol |
IUPAC Name |
2,2-dibromocyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H6Br2O2/c14-13(15)11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(13)17/h1-6H |
InChI Key |
GNTLKXFUHOSVAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


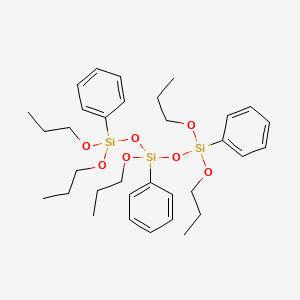
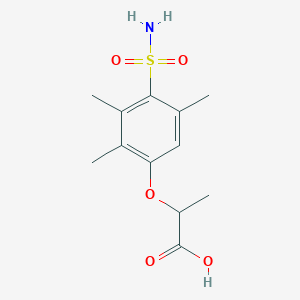
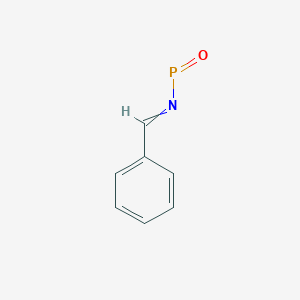
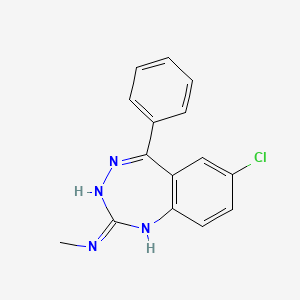
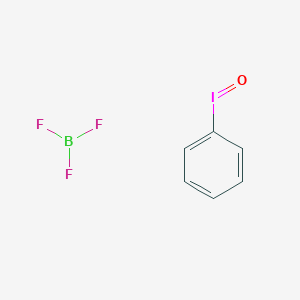
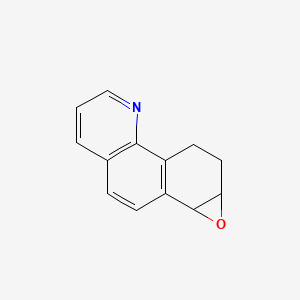
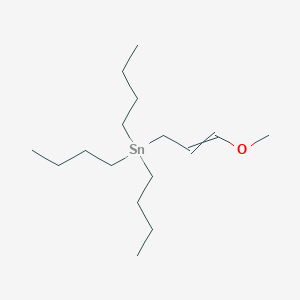



![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
